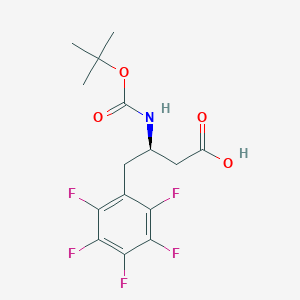

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

Descripción general

Descripción

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, often abbreviated as (R)-3-TBA-4-PFBA, is an organic compound that has been studied for its unique properties and potential applications in various scientific research fields. The compound has a unique structure with a tertiary amine group, a tert-butoxycarbonyl group, and a perfluorophenyl group. This structure makes it a useful reagent for the synthesis of various compounds and has been used in a variety of research applications.

Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation and Amino Acid Pharmacophore

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid has been synthesized through asymmetric hydrogenation, which is useful in creating a beta-amino acid pharmacophore. This process involves using chiral ferrocenyl ligands and achieving high enantiomeric excess, indicating its potential in stereo-specific synthesis (Kubryk & Hansen, 2006).

Synthesis of Peptide Analogs and NMR Applications

This compound has been instrumental in the synthesis of perfluoro-tert-butyl hydroxyproline, which has two distinct conformational preferences and is sensitively detected by 19F NMR. This suggests its utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Unsaturated β-Amino Acid Derivatives

The compound has been used in the synthesis of unsaturated β-amino acid derivatives, showcasing its role in creating complex organic molecules with specific stereochemistry (Davies, Fenwick, & Ichihara, 1997).

Organic Syntheses and Protecting Groups

It has also been applied in various organic syntheses, particularly as a protecting group in complex organic molecules. This function is critical in multi-step syntheses where selectivity and protection of certain functional groups are essential (Linder, Steurer, & Podlech, 2003).

N-tert-Butoxycarbonylation and Catalysis

The compound is significant in the N-tert-butoxycarbonylation of amines, a process catalyzed by commercially available heteropoly acids. This showcases its role in the efficient and environmentally benign synthesis of N-Boc derivatives, which are crucial in peptide synthesis (Heydari et al., 2007).

Mecanismo De Acción

Target of Action

The compound contains atert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The Boc group protects amines from reacting with other functional groups in a molecule during a chemical reaction .

Mode of Action

The compound interacts with its targets through the Boc group . The Boc group can be removed (deprotected) under acidic conditions . This deprotection process reveals the amine group, allowing it to participate in further chemical reactions . The deprotection of the Boc group is a key step in many synthetic procedures .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific context in which it is used. In general, the Boc group’s deprotection can influence various biochemical pathways by enabling the protected amine to interact with other molecules .

Result of Action

The primary result of the compound’s action is the deprotection of the Boc group, revealing the amine group . This allows the amine to participate in further chemical reactions, potentially leading to the synthesis of complex organic molecules.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the deprotection of the Boc group typically requires an acidic environment . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBNSOJUYXDRT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126610 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269398-93-8 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)